molecular formula C13H11NO B14714276 Phenol, 3-[(phenylimino)methyl]- CAS No. 13206-60-5

Phenol, 3-[(phenylimino)methyl]-

Cat. No.: B14714276
CAS No.: 13206-60-5
M. Wt: 197.23 g/mol
InChI Key: QTLFYSBCTXDWKE-UHFFFAOYSA-N
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Description

Phenol, 3-[(phenylimino)methyl]- is a compound belonging to the class of Schiff bases, which are characterized by the presence of an imine or azomethine group (-C=N-). This compound is synthesized through the condensation reaction of salicylaldehyde with aniline. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 3-[(phenylimino)methyl]- is typically synthesized by the condensation of salicylaldehyde with aniline. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for Phenol, 3-[(phenylimino)methyl]- are not well-documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[(phenylimino)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Mechanism of Action

The mechanism of action of Phenol, 3-[(phenylimino)methyl]- involves its ability to form complexes with metal ions, which can enhance its biological activity. The compound can interact with DNA through intercalation, leading to potential anticancer effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 3-[(phenylimino)methyl]- is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its ability to form stable metal complexes and interact with DNA sets it apart from other similar compounds .

Properties

IUPAC Name

3-(phenyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLFYSBCTXDWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358752
Record name Phenol, 3-[(phenylimino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13206-60-5
Record name Phenol, 3-[(phenylimino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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